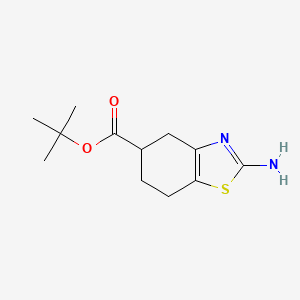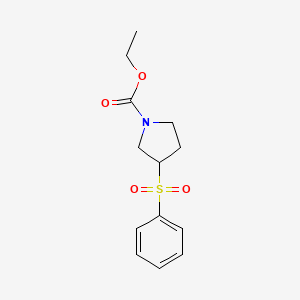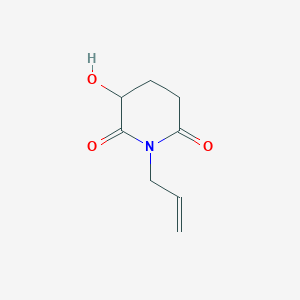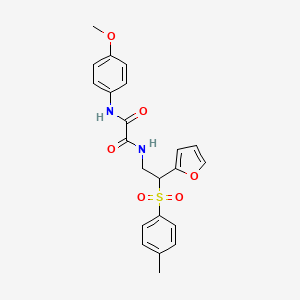
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a tetrahydroquinoline, which is a heterocyclic compound consisting of a quinoline with four additional hydrogen atoms . The compound also features a benzamide moiety, which is a carboxamide derived from benzoic acid .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For instance, furan-2-carbonyl isothiocyanate can undergo addition-cyclization reactions with nitrogen nucleophiles to form a variety of heterocycles .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Furan-2-carbonyl furan-2-carboxylate, a related compound, has a molecular weight of 206.15 g/mol .Chemical Reactions Analysis
Furan-2-carbonyl compounds can participate in a variety of chemical reactions. For example, furan-2-carbonyl isothiocyanate can react with nitrogen nucleophiles to form a new series of heterocycles .Applications De Recherche Scientifique
Bioactive Compound Synthesis
Compounds similar to "N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide" are synthesized for potential bioactive applications. For example, studies have explored the synthesis of substituted isoquinolin-1-ones, which are related structures, showcasing their potential as bioreductively activated pro-drug systems. These compounds have been investigated for their capability to release therapeutic drugs selectively in hypoxic solid tumors, indicating their potential in targeted cancer therapy (Berry et al., 1997).
Pharmacological Interest
Further research into tetrahydroisoquinoline derivatives highlights their pharmacological relevance. These studies include the development of compounds for treating stable angina and atrial fibrillation by inhibiting specific heart channels (Umehara et al., 2009). Such research underscores the importance of these compounds in creating new therapeutic agents.
Synthetic Methodology Development
The advancement in synthetic methodologies for compounds containing the tetrahydroquinoline unit is a key area of research. For instance, the asymmetric synthesis of tetrahydropalmatine, a natural alkaloid, through tandem addition/cyclization techniques demonstrates the synthetic versatility and the potential for creating diverse bioactive molecules (Boudou & Enders, 2005).
Chemical Property Investigation
Studies also delve into the chemical properties of these compounds, such as their electrochemical oxidation and the resulting products. This research can provide insights into the compounds' reactivity and stability, which are crucial for their potential applications in materials science or as pharmaceuticals (Majeed et al., 1984).
Novelty in Compound Synthesis
The creation of novel compounds, such as furan-2-carbonyl C-glycosides, showcases the exploration of unique structures for potential applications in drug discovery and development. These compounds' synthesis and their radical scavenging activities suggest their potential as antioxidants (Disadee et al., 2012).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various receptors
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It is known that furan and tetrahydroquinoline derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Furan and tetrahydroquinoline derivatives are known to interact with various biochemical pathways, leading to a range of potential effects .
Result of Action
Furan and tetrahydroquinoline derivatives are known to have a range of potential effects at the molecular and cellular level .
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-29-20-13-16(14-21(30-2)22(20)31-3)23(27)25-17-8-9-18-15(12-17)6-4-10-26(18)24(28)19-7-5-11-32-19/h5,7-9,11-14H,4,6,10H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUKLLSGSYCVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2869877.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2869879.png)


![5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869883.png)



![4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2869892.png)


![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2869897.png)

